molecular formula C19H18N2O2 B1415335 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one CAS No. 2197064-25-6

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B1415335
CAS No.: 2197064-25-6
M. Wt: 306.4 g/mol
InChI Key: LHUDYYORJDNCGJ-LGMDPLHJSA-N
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Description

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic indol-2-one derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzylidene group at the 3-position of the oxindole core, substituted at the meta position with a morpholino ring, a structure recognized for its potential to modulate key enzymatic pathways . The core 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in pharmacology, known to serve as a versatile template for designing bioactive molecules. Researchers have exploited this scaffold to develop compounds with a wide array of biodynamic activities, including antitubercular, antibacterial, and antifungal properties . Furthermore, structural analogues based on the indole-2-one skeleton have demonstrated substantial anti-inflammatory effects in scientific studies, inhibiting the release of key pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, presenting a potential research pathway for investigating acute inflammatory diseases . From a mechanistic perspective, this class of benzylidene-1,3-dihydro-indol-2-one derivatives was first disclosed in patent literature as potent receptor tyrosine kinase inhibitors, with particular noted activity against Raf kinases . Kinases are critical signaling proteins involved in cellular proliferation, differentiation, and survival, making their inhibitors valuable research tools in oncology and immunology. The specific structural configuration of this compound, including the morpholino substituent, is designed to optimize its interaction with the ATP-binding pocket of target kinases, thereby blocking downstream signaling cascades like the MAPK pathway. This product is offered with a guaranteed purity of ≥95% and is supplied as a solid material . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to handle this compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(3Z)-3-[(3-morpholin-4-ylphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-19-17(16-6-1-2-7-18(16)20-19)13-14-4-3-5-15(12-14)21-8-10-23-11-9-21/h1-7,12-13H,8-11H2,(H,20,22)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUDYYORJDNCGJ-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C=C3C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=CC(=C2)/C=C\3/C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Condensation of Indole Derivatives with Benzaldehyde Derivatives

Method Overview:
A common approach involves the condensation of a 1,3-dihydro-2H-indol-2-one derivative with a benzaldehyde bearing a morpholine substituent. This reaction typically proceeds via a base-catalyzed or acid-catalyzed aldol-type condensation, forming the benzylidene linkage.

Key Reaction Steps:

  • Starting material: 1,3-dihydro-2H-indol-2-one
  • Reagent: 3-(Morpholin-4-yl)benzaldehyde
  • Catalyst: Acidic or basic conditions (e.g., acetic acid, ethanol, or piperidine)
  • Conditions: Reflux or room temperature, depending on the catalyst

Research Findings:

  • The condensation generally yields the target compound with high efficiency, often exceeding 70%.
  • The reaction is facilitated by the electron-withdrawing nature of the indole carbonyl, which activates the methylene group for nucleophilic attack.

Data Table:

Parameter Typical Values References
Solvent Ethanol, acetic acid ,
Catalyst Piperidine, acetic acid ,
Temperature Reflux or room temperature ,
Yield 70-85% ,

Multi-Component and Modular Synthesis Approaches

Method Overview:
Recent advances involve multicomponent reactions (MCRs) that allow the assembly of the complex scaffold in a single step, enhancing yield and diversity.

Key Reaction Steps:

  • Starting from 3-bromooxindoles or related precursors
  • Reaction with amines, aldehydes, or isothiocyanates under catalytic conditions
  • Use of multicomponent protocols such as the Biginelli reaction or Eschenmoser coupling

Research Findings:

  • Modular synthesis enables the introduction of the morpholine moiety via nucleophilic substitution or condensation with suitable intermediates.
  • Yields range from 70% to over 90%, with high regio- and stereoselectivity.

Data Table:

Method Starting Materials Catalyst Yield Range Reference
Multicomponent 3-bromooxindoles + amines + aldehydes CaCl₂, reflux 70-97%
Sequential 1,3-dihydro-2H-indol-2-one + substituted benzaldehyde Acid/base 70-85%

Synthesis via Nucleophilic Substitution of Aromatic Amines

Method Overview:
The morpholine moiety can be introduced through nucleophilic substitution on activated aromatic halides or via Mannich-type reactions.

Key Reaction Steps:

  • Preparation of 3-bromobenzyl derivatives or chlorides as intermediates
  • Nucleophilic attack by morpholine in the presence of a base (e.g., potassium carbonate)
  • Cyclization or subsequent condensation to form the indole core

Research Findings:

  • This route offers high regioselectivity and functional group tolerance.
  • Reaction conditions are mild, typically at room temperature or slight heating.

Data Table:

Intermediate Reagents Conditions Yield Reference
3-bromobenzyl chloride Morpholine + K₂CO₃ Room temperature 75-85%
Final product Cyclization agents Reflux 65-80%

Method Summary:
Based on the modular synthesis described in recent literature, the process involves:

  • Starting from commercially available 3-bromooxindoles
  • Reacting with primary, secondary, or tertiary thioacetamides under catalytic conditions (e.g., CaCl₂) to form intermediates
  • Subsequent oxidation or cyclization steps to yield the target compound

Research Findings:

  • Yields are notably high, often exceeding 85%.
  • The method is scalable and versatile, allowing for diverse substitutions on the indole ring.

Data Table:

Step Reagents Conditions Yield Reference
Formation of intermediate 3-bromooxindole + thioacetamide Reflux, CaCl₂ catalyst 80-90%
Final cyclization Oxidation or dehydration Mild heating 85-95%

Notes and Considerations

  • Purity and Stereochemistry:
    The configuration of the benzylidene double bond (usually Z) is confirmed via NMR techniques, ensuring the desired stereoisomer.

  • Reaction Optimization:
    Solvent choice, temperature, and catalyst loading significantly influence yield and purity. Reflux in ethanol or acetic acid is common.

  • Scalability: Modular methods and multicomponent reactions are preferred for large-scale synthesis due to their efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzylidene group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzylidene-Oxindole Derivatives

Compound Name Substituent Molecular Formula Key Properties/Activities References
3-(3-Morpholin-4-ylbenzylidene)-oxindole 3-Morpholin-4-yl C₁₉H₁₈N₂O₂ Enhanced solubility due to morpholine’s polarity; crystallinity influenced by hydrogen bonding
(3Z)-3-(4-Piperazin-1-ylbenzylidene)-oxindole 4-Piperazin-1-yl C₁₉H₁₈N₄O Antimicrobial, antioxidant activities; piperazine’s basicity enhances solubility in acidic media
(3E)-3-(4-Bromobenzylidene)-oxindole 4-Bromo C₁₅H₁₀BrNO High crystallinity; halogen substituent increases lipophilicity, potentially improving membrane permeability
JK3-37 [(3Z)-3-(4-Methoxyanilino)-oxindole] 4-Methoxyanilino C₁₆H₁₃N₃O₂ Hydrazone derivative; methoxy group may enhance metabolic stability
Violacein (bisindole derivative) Bisindole core C₂₀H₁₃N₃O₃ Broad bioactivity (antimicrobial, antitumor); complex scaffold limits synthetic accessibility

Key Observations:

Substituent Polarity : Morpholine and piperazine substituents improve aqueous solubility compared to halogenated or alkylated derivatives (e.g., 4-bromo or 4-methylbenzylidene) .

Biological Activity: Piperazine-substituted oxindoles exhibit antimicrobial and antioxidant activities, likely due to the basic nitrogen facilitating interactions with biological targets .

Crystallinity : Halogenated derivatives (e.g., 4-bromo) form stable crystal lattices via halogen bonding, as demonstrated by X-ray crystallography . Morpholine’s hydrogen-bonding capability may lead to distinct packing modes .

Biological Activity

Overview

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has attracted significant attention due to its potential biological activities. This compound features a unique structure that combines a morpholine ring with an indolone moiety, which is believed to contribute to its diverse pharmacological properties.

  • Molecular Formula : C19H18N2O2
  • Molecular Weight : 306.37 g/mol
  • CAS Number : 2197064-25-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that it may inhibit certain enzymes, particularly tyrosine kinases, which are crucial in regulating cell signaling pathways associated with proliferation and survival. This inhibition can lead to the suppression of tumor growth and other cellular processes relevant to disease states.

Antitumor Properties

Research has indicated that 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one exhibits significant antitumor activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the modulation of apoptosis-related proteins, thereby promoting programmed cell death in malignant cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown efficacy against various bacterial and fungal strains, suggesting that 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one may possess comparable activity. Preliminary studies indicate potential effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Research Findings

Study Findings
In vitro cytotoxicity assaysDemonstrated significant inhibition of cancer cell proliferation at micromolar concentrations.
Antimicrobial testingShowed activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Mechanistic studiesSuggested involvement of apoptotic pathways and inhibition of specific kinases linked to cancer growth.

Case Studies

  • Case Study on Antitumor Activity :
    A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in the population of cells undergoing apoptosis.
  • Case Study on Antimicrobial Effects :
    In a comparative analysis against common pathogens, the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as an alternative therapeutic agent in the face of rising antibiotic resistance.

Q & A

Q. What are the standard synthetic routes for 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one, and how are intermediates characterized?

The compound is synthesized via Knoevenagel condensation, where morpholine-substituted benzaldehyde derivatives react with 1,3-dihydro-2H-indol-2-one under reflux conditions. Key intermediates are purified using column chromatography (e.g., silica gel) and characterized via elemental analysis, IR, 1H^1 \text{H}-NMR, and 13C^{13} \text{C}-NMR. For example, analogous indole derivatives were synthesized using glacial acetic acid as a catalyst in methanol, followed by crystallization . X-ray diffraction may resolve stereochemistry in cases of geometric isomerism .

Q. How is the purity and structural integrity of the compound validated in academic research?

Purity is assessed via HPLC or TLC (Rf values), while structural confirmation employs spectroscopic methods:

  • IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C-H stretches.
  • NMR : 1H^1 \text{H}-NMR identifies vinylidene protons (δ 7.5–8.5 ppm) and morpholine protons (δ 3.5–4.0 ppm).
  • Single-crystal X-ray diffraction : Resolves molecular geometry and crystallographic packing .

Q. What preliminary biological activities are associated with this compound?

Structural analogs (e.g., indirubin derivatives) exhibit kinase inhibition (CDK, GSK-3β) and antiproliferative effects. For example, violacein-like compounds inhibit cancer cell growth (e.g., B16 melanoma) via interference with survival pathways like VEGFR-2 (IC50_{50} ~200 nM) .

Advanced Research Questions

Q. How do substituent variations on the morpholine or indole rings affect structure-activity relationships (SAR)?

SAR studies require systematic substitution:

  • Morpholine ring : Replacing morpholine with piperidine (e.g., 3-(4-piperidylidene derivatives) alters solubility and target affinity. Hydrophobic substituents enhance blood-brain barrier penetration for neurological targets .
  • Indole ring : Bromination at position 5 (e.g., 5-bromo derivatives) increases electrophilicity, enhancing kinase inhibition . Quantitative SAR (QSAR) models using MOE software can predict bioactivity .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

Discrepancies arise from assay conditions (e.g., cell line variability, ATP concentrations). Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., B16F10 murine melanoma) and ATP levels (e.g., 10 µM) .
  • Kinase profiling : Compare inhibition across multiple kinases (e.g., CDK2 vs. CDK5) to identify off-target effects .

Q. How does geometric isomerism (E/Z) influence biological activity and crystallization?

Isomer ratios (e.g., 2:1 E/Z in ferrocenyl derivatives) affect potency. For example, (E)-isomers of 3-ferrocenylmethylidene indoles show higher VEGFR-2 inhibition than (Z)-isomers. Separation via preparative TLC or HPLC is critical . Crystallization in methanol or ethanol favors (E)-isomer stabilization .

Q. What computational methods are used to predict binding modes with kinase targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations identify key interactions:

  • Morpholine oxygen : Forms hydrogen bonds with kinase hinge regions (e.g., CDK2 Asp86).
  • Vinylidene group : Stabilizes hydrophobic interactions in ATP-binding pockets . Validation via kinase inhibition assays (e.g., radiometric 33P^{33} \text{P}-ATP assays) is essential .

Q. How can crystallization challenges (e.g., oily intermediates) be addressed during synthesis?

Slow evaporation from polar solvents (e.g., MeOH/EtOH) promotes nucleation. For oily intermediates, seeding with microcrystals or using anti-solvents (e.g., hexane) improves yield . Thermostability studies (DSC/TGA) guide optimal storage conditions .

Methodological Best Practices

Q. What safety protocols are recommended for handling morpholine-containing compounds?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Absorb with vermiculite and dispose via hazardous waste protocols .

Q. How should researchers manage and share spectral/biological data for reproducibility?

  • Electronic Lab Notebooks (ELNs) : Platforms like LabTrove enable structured data entry, linking raw spectra (e.g., JCAMP-DX files) and experimental parameters .
  • Public repositories : Deposit crystallographic data in the Protein Data Bank (PDB) or spectral data in PubChem .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one

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